Mitiromycin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

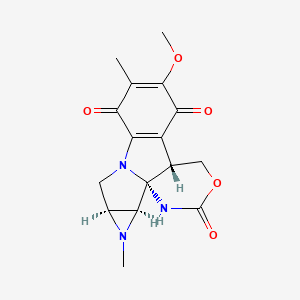

Mitiromycin, also known as this compound, is a useful research compound. Its molecular formula is C16H17N3O5 and its molecular weight is 331.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Cancer Treatment Applications

Mitiromycin's primary application lies in oncology, where it is utilized in the treatment of several cancers:

- Breast Cancer : this compound has been studied in combination with other chemotherapeutic agents such as gemcitabine and methotrexate. Research indicates that it enhances the efficacy of these drugs, particularly in cases resistant to standard treatments .

- Gastric Cancer : Recent studies have explored the use of mitomycin C as a delivery system for photothermal therapy in gastric cancers. The compound aids in the effective delivery of gold nanorods that generate heat, thereby eliminating cancerous cells .

- Bladder Cancer : this compound is often administered intravesically for superficial bladder cancer. It has shown effectiveness in reducing recurrence rates when used as adjuvant therapy after transurethral resection .

- Upper Tract Urothelial Carcinoma : A case study documented the use of mitomycin C following surgery for upper tract urothelial carcinoma. Despite some adverse effects like myelosuppression and mucosal bleeding, the treatment demonstrated potential benefits .

Treatment of Bacterial Infections

This compound has also been investigated for its antibacterial properties, particularly against Acinetobacter baumannii, a Gram-negative bacterium known for causing infections in healthcare settings. Its application in this area highlights the versatility of mitomycin beyond oncology .

Case Study: Hemolytic Uremic Syndrome Induced by Mitomycin C

A 42-year-old female patient treated with mitomycin C for gastric adenocarcinoma developed hemolytic uremic syndrome post-treatment. This case underscores the need for monitoring adverse effects associated with mitomycin therapy, especially regarding renal function and blood parameters .

Case Study: Myelosuppression Following Adjuvant Therapy

In another documented case involving upper tract urothelial carcinoma, a patient experienced significant myelosuppression following adjuvant mitomycin C therapy. The study highlighted the importance of careful patient management and monitoring during treatment cycles to mitigate severe side effects .

Summary Table of Applications

| Application Area | Specific Use Cases | Observations/Findings |

|---|---|---|

| Cancer Treatment | Breast, gastric, bladder cancers | Enhances efficacy when combined with other agents |

| Antibacterial Treatment | Acinetobacter baumannii infections | Potential alternative treatment option |

| Adverse Effects Monitoring | Hemolytic uremic syndrome | Requires careful monitoring of renal function |

| Myelosuppression | Significant side effects necessitating management |

Propiedades

Número CAS |

27164-43-8 |

|---|---|

Fórmula molecular |

C16H17N3O5 |

Peso molecular |

331.32 g/mol |

Nombre IUPAC |

(1S,2S,4S,13S)-10-methoxy-3,9-dimethyl-15-oxa-3,6,17-triazapentacyclo[11.4.0.01,6.02,4.07,12]heptadeca-7(12),9-diene-8,11,16-trione |

InChI |

InChI=1S/C16H17N3O5/c1-6-11(20)10-9(12(21)13(6)23-3)7-5-24-15(22)17-16(7)14-8(18(14)2)4-19(10)16/h7-8,14H,4-5H2,1-3H3,(H,17,22)/t7-,8-,14-,16-,18?/m0/s1 |

Clave InChI |

XIEWXZTXSYSEPW-QXXTYPIOSA-N |

SMILES |

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C35C2COC(=O)N5)N4C)OC |

SMILES isomérico |

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@]35[C@H]2COC(=O)N5)N4C)OC |

SMILES canónico |

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C35C2COC(=O)N5)N4C)OC |

Sinónimos |

mitiromycin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.